![molecular formula C22H35NO3 B294994 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate](/img/structure/B294994.png)
1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis, and its unique structure and properties make it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions, allowing it to participate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate in lab experiments is its unique structure and properties. This compound is a valuable tool for organic synthesis, and its use can lead to the development of new and innovative compounds.
However, one of the limitations of using this compound is its high cost. Additionally, its limited availability can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research involving 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate. One possible area of research is the development of new and innovative organic compounds using this reagent. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a valuable tool for organic synthesis and has a wide range of potential applications in scientific research. Its unique structure and properties make it a valuable tool for the development of new and innovative compounds, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the reaction of morpholine and 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-yl)propan-2-yl 3,5-di-tert-butylbenzoate has a wide range of applications in scientific research. One of the primary uses of this compound is as a reagent in organic synthesis. Its unique structure and properties make it a valuable tool for the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C22H35NO3 |
---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
1-morpholin-4-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H35NO3/c1-16(15-23-8-10-25-11-9-23)26-20(24)17-12-18(21(2,3)4)14-19(13-17)22(5,6)7/h12-14,16H,8-11,15H2,1-7H3 |
InChI-Schlüssel |
YNAIBQUOBOLUOZ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.